cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclopropyl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-2-29-16-7-5-15(6-8-16)27-19-17(23-24-27)18(21-13-22-19)25-9-11-26(12-10-25)20(28)14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVICPRVZSKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, primarily targets CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in the disruption of the cell cycle, leading to the arrest of cell growth and division. The compound’s interaction with CDK2 is likely due to its structural features, which allow it to bind with high affinity to the kinase.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death. The compound’s effect on these pathways results in its antiproliferative activity, particularly against cancer cells.
Biological Activity
Cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a cyclopropyl group, a triazolopyrimidine core, and a piperazine ring, which contribute to its pharmacological properties.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Cyclopropyl group : A three-membered carbon ring known for its unique strain and reactivity.
- Triazolopyrimidine core : A bicyclic structure that enhances biological activity through various mechanisms.
- Piperazine ring : A six-membered ring containing two nitrogen atoms, often found in pharmacologically active compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole moiety is particularly notable for its resistance to enzymatic cleavage and its ability to form hydrogen bonds, which may enhance binding affinity to target proteins or enzymes .
Antitumor Activity
Research indicates that compounds containing triazolopyrimidine structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of triazolopyrimidines can inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it exhibits antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent . The presence of the piperazine moiety is believed to enhance these effects by improving solubility and bioavailability.
Case Studies
- Anticancer Studies : A series of experiments were conducted where various derivatives of triazolopyrimidines were tested against human cancer cell lines. Results indicated that modifications in the side chains significantly influenced the IC50 values, highlighting the importance of structural diversity in enhancing biological activity .
- Antimicrobial Evaluation : In a comparative study of newly synthesized compounds, those containing the triazolopyrimidine scaffold demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods involving the reaction of piperazine derivatives with triazolo-pyrimidine intermediates. The incorporation of the cyclopropyl group is significant for enhancing the compound's biological activity. The molecular formula is with a molecular weight of approximately 447.5 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone. For instance:
- A library of related triazole compounds was tested against various cancer cell lines (e.g., MCF7, SKOV-3), demonstrating significant anti-proliferative effects and inducing apoptosis in cancer cells .
- The structure of the triazolo-pyrimidine moiety is believed to play a crucial role in interacting with cellular targets involved in cancer progression.
Antimicrobial Activity
Compounds containing the triazole ring have shown promising antimicrobial properties. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa .
Preclinical Studies
In preclinical trials, derivatives of this compound were evaluated for their pharmacokinetic profiles and toxicity levels. Results indicated favorable absorption rates and low toxicity in animal models, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?
Answer:
The synthesis typically involves a multi-step route, starting with the formation of the triazolopyrimidine core followed by piperazine coupling and cyclopropane functionalization. Key optimization steps include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for nucleophilic substitution reactions involving the piperazine ring .
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps or copper iodide (CuI) for click chemistry to form the triazole ring .
- Temperature control : Reactions are often conducted under reflux (80–120°C) to enhance reaction rates while avoiding decomposition .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate high-purity intermediates .
Basic: What analytical techniques are essential for structural characterization of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the presence of the cyclopropane ring (δ ~1.0–1.5 ppm for CH protons) and piperazine signals (δ ~2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 461.5 for CHFNO) .
- X-ray crystallography : Resolves spatial arrangement of the triazolopyrimidine core and cyclopropane moiety .
- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced: How do substituent variations on the triazolopyrimidine core influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 4-Ethoxyphenyl group : Enhances hydrophobic interactions with targets like EGFR, improving anticancer activity .
- Piperazine ring : Modifications (e.g., methoxy or fluorine substituents) alter pharmacokinetics by affecting solubility and blood-brain barrier penetration .
- Cyclopropane moiety : Increases metabolic stability by reducing oxidative degradation in vivo .
Methodology : Systematic substitution via Suzuki coupling or nucleophilic aromatic substitution, followed by bioactivity assays (e.g., kinase inhibition or cytotoxicity screens) .
Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?
Answer:
Conflicting data often arise from:
- Assay conditions : Variations in cell lines (e.g., HCT-116 vs. HeLa) or incubation times (24h vs. 48h) can alter IC values .
- Solubility limitations : Poor aqueous solubility may lead to underestimated activity; use DMSO stock solutions with <0.1% final concentration .
- Metabolic instability : In vitro assays may not account for hepatic metabolism; combine with microsomal stability testing .
Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
- Solubility : Sparingly soluble in water; fully soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL) .
- Stability :
- Thermal : Stable at room temperature for 6 months when stored in amber vials at -20°C .
- Photolytic : Degrades under UV light; use light-protected containers .
- Hydrolytic : Susceptible to hydrolysis in basic conditions (pH >9); neutral buffers recommended .
Advanced: What computational approaches predict the binding mode of this compound to kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR T790M mutant) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Train on datasets of triazolopyrimidine derivatives to predict IC values based on electronic descriptors (e.g., logP, polar surface area) .
Basic: How is purity assessed during synthesis, and what impurities are commonly observed?
Answer:
- TLC : Monitor reaction progress using silica plates (R ~0.4 in ethyl acetate/hexane 1:1) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Common impurities :
- Unreacted piperazine intermediates : Detectable via HPLC retention time shifts .
- Oxidation byproducts : Mitigate by conducting reactions under nitrogen atmosphere .
Advanced: How can researchers design derivatives with improved selectivity for cancer-related kinases?
Answer:
- Targeted substitutions : Introduce fluorine at the phenyl ring para-position to enhance van der Waals interactions with hydrophobic kinase pockets .
- Bioisosteric replacement : Replace the ethoxy group with trifluoromethoxy to improve metabolic stability without altering bulk .
- Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
